Oxazole blue

Description

Structure

3D Structure of Parent

Properties

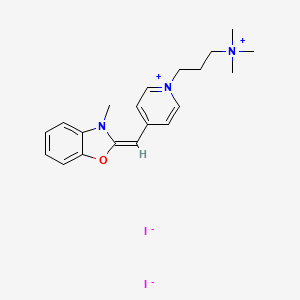

Molecular Formula |

C20H27I2N3O |

|---|---|

Molecular Weight |

579.3 g/mol |

IUPAC Name |

trimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium diiodide |

InChI |

InChI=1S/C20H27N3O.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

QBKMWMZYHZILHF-UHFFFAOYSA-L |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to "Oxazole Blue": Characterization and Applications of Blue-Emitting Oxazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and underlying methodologies related to compounds commonly referred to as "Oxazole Blue." It is important to note that "this compound" is not a formally recognized single chemical entity. Instead, the term is often used to describe two distinct classes of blue-emitting fluorescent molecules that incorporate an oxazole or benzoxazole core structure: the scintillator POPOP (1,4-bis(5-phenyloxazol-2-yl) benzene) and the nucleic acid stain PO-PRO™-1 . This guide will address both, providing detailed information on their chemical properties and experimental uses.

POPOP: A Blue-Emitting Scintillator

POPOP is a well-characterized organic scintillator that is frequently used as a wavelength shifter in liquid scintillation counting and in plastic scintillators. It absorbs the primary fluorescence emitted by a solvent or primary fluorophore (excited by ionizing radiation) and re-emits it at a longer wavelength, typically in the blue region of the spectrum. This process enhances the detection efficiency of photodetectors.

Chemical and Physical Properties of POPOP

The key chemical and physical properties of POPOP are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂₄H₁₆N₂O₂ | [1] |

| Molecular Weight | 364.40 g/mol | [1] |

| Appearance | Faint green powder, crystals, or granules | [2] |

| Melting Point | 242-246 °C | [2] |

| Absorption Maximum (λ_abs_) | 359 nm (in cyclohexane) | [3] |

| Molar Absorptivity (ε) | 47,000 M⁻¹cm⁻¹ (at 359 nm in cyclohexane) | [3] |

| Emission Maximum (λ_em_) | 410-425 nm | [1] |

| Fluorescence Quantum Yield (Φ_F_) | 0.93 (in cyclohexane) | [3] |

| CAS Number | 1806-34-4 |

Synthesis of POPOP

A common synthetic route to POPOP involves a two-step process.

-

Amide Formation: The synthesis begins with the reaction of 2-aminoacetophenone with terephthaloyl dichloride to form an intermediate diamide.

-

Oxazole Ring Formation: The intermediate is then treated with concentrated sulfuric acid, which catalyzes the cyclization and dehydration to form the two oxazole rings of the final POPOP molecule.

Experimental Protocol: Liquid Scintillation Counting

POPOP is typically used as a secondary scintillator in conjunction with a primary scintillator like PPO (2,5-diphenyloxazole). The primary scintillator absorbs energy from the radioactive decay and transfers it to POPOP, which then emits light that is detected by the photomultiplier tubes of the scintillation counter.

Objective: To prepare a liquid scintillation cocktail containing POPOP for the detection of beta-emitting radionuclides.

Materials:

-

Aromatic organic solvent (e.g., toluene, xylene)

-

Primary scintillator (e.g., PPO)

-

Secondary scintillator (POPOP)

-

Scintillation vials

-

Radioactive sample

Procedure:

-

Prepare the Scintillation Cocktail:

-

Dissolve the primary scintillator (e.g., PPO) in the aromatic solvent at a concentration of 3-5 g/L.

-

Add POPOP to this solution at a concentration of 0.1-0.5 g/L. Mix until fully dissolved. This is the scintillation cocktail.

-

-

Sample Preparation:

-

Pipette a known volume of the scintillation cocktail into a scintillation vial.

-

Add the radioactive sample to the vial. Ensure the sample is soluble or finely dispersed in the cocktail.

-

-

Counting:

-

Place the vial in a liquid scintillation counter.

-

Set the appropriate energy windows for the radionuclide being measured.

-

Initiate counting. The instrument will detect the light emitted from the POPOP and quantify the radioactivity of the sample.

-

PO-PRO™-1: A Blue-Fluorescent Nucleic Acid Stain

PO-PRO™-1 is a carbocyanine monomeric nucleic acid stain that is cell-impermeant. It exhibits weak fluorescence in solution but displays a significant increase in fluorescence upon binding to nucleic acids. This property makes it an excellent tool for identifying dead or apoptotic cells, which have compromised cell membranes that allow the dye to enter and stain the nucleus.

Chemical and Spectroscopic Properties of PO-PRO™-1

The key chemical and spectroscopic properties of PO-PRO™-1 are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂₀H₂₇I₂N₃O | [4] |

| Molecular Weight | 579.26 g/mol | [4] |

| Appearance | Solution in DMSO | [4] |

| Excitation Maximum (λ_ex_) | 434 nm (bound to DNA) | [4] |

| Emission Maximum (λ_em_) | 457 nm (bound to DNA) | [4] |

| Cell Permeability | Impermeant | [4] |

| CAS Number | 157199-56-9 | [5] |

Experimental Protocol: Apoptosis Detection by Flow Cytometry

PO-PRO™-1 is often used in combination with another nucleic acid stain, such as 7-Aminoactinomycin D (7-AAD), to differentiate between apoptotic and necrotic cells.

Objective: To identify and quantify live, apoptotic, and dead cells in a cell population using PO-PRO™-1 and 7-AAD staining followed by flow cytometry.

Materials:

-

Cell suspension (e.g., Jurkat cells)

-

Apoptosis-inducing agent (e.g., camptothecin)

-

Phosphate-buffered saline (PBS)

-

PO-PRO™-1 stock solution (e.g., 1 mM in DMSO)

-

7-AAD stock solution

-

Flow cytometer

Procedure:

-

Cell Preparation and Induction of Apoptosis:

-

Culture cells to the desired density.

-

Induce apoptosis in a sample of cells using an appropriate method (e.g., treatment with camptothecin). Include a non-treated control group.

-

Harvest the cells and wash them in cold PBS.

-

Resuspend the cells in PBS to a density of approximately 1 x 10⁶ cells/mL.

-

-

Staining:

-

To 1 mL of the cell suspension, add PO-PRO™-1 stock solution to a final concentration of 1 µM.

-

Add 7-AAD stock solution to the same cell suspension.

-

Incubate the cells on ice for 30 minutes, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately by flow cytometry.

-

Excite the cells with a violet laser (for PO-PRO™-1) and a 488 nm laser (for 7-AAD).

-

Measure the fluorescence emission using appropriate filters (e.g., ~457 nm for PO-PRO™-1 and ~647 nm for 7-AAD).

-

Interpretation:

-

Live cells: Low to no fluorescence.

-

Apoptotic cells: Blue fluorescence (PO-PRO™-1 positive, 7-AAD negative).

-

Dead/Necrotic cells: Blue and red fluorescence (PO-PRO™-1 positive, 7-AAD positive).

-

-

References

The Spectral and Practical Guide to Oxazole Blue in Fluorescence Microscopy

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole Blue, commercially known as PO-PRO™-1, and its homodimer, POPO™-1, are high-affinity, cell-impermeant carbocyanine nucleic acid stains. Their utility in fluorescence-based applications stems from a significant fluorescence enhancement upon binding to DNA. This property makes them exceptional tools for identifying and quantifying dead or membrane-compromised cells in a given population. This technical guide provides an in-depth overview of the spectral properties of this compound and its homodimer, detailed experimental protocols for their use in fluorescence microscopy, and a workflow for assessing cell viability.

Core Principles

This compound and its derivatives are essentially non-fluorescent in aqueous solution but become intensely fluorescent upon intercalation into the DNA of cells with compromised plasma membranes. Live cells with intact membranes exclude these dyes, thus remaining non-fluorescent. This selective staining allows for a clear distinction between live and dead cell populations, a critical parameter in cytotoxicity assays, drug efficacy studies, and general cell culture monitoring. Early apoptotic cells, which have slightly permeant membranes, may also be stained with this compound.[1]

Spectral Properties

The spectral characteristics of this compound (PO-PRO™-1) and this compound Homodimer (POPO™-1) are crucial for designing fluorescence microscopy experiments, particularly for multiplexing with other fluorophores. The key spectral properties are summarized in the tables below.

This compound (PO-PRO™-1)

| Property | Value | Notes |

| Excitation Maximum (λex) | 434 nm[2][3] | When bound to DNA. |

| Emission Maximum (λem) | 457 nm[2][3] | When bound to DNA. |

| Quantum Yield (Φ) | 0.39[4] | When bound to DNA. |

| Extinction Coefficient (ε) | Data not available | The molar absorptivity of the DNA-bound form is not readily published. |

This compound Homodimer (POPO™-1)

| Property | Value | Notes |

| Excitation Maximum (λex) | 433 nm[5] | When bound to DNA. |

| Emission Maximum (λem) | 457 nm[5] | When bound to DNA. |

| Quantum Yield (Φ) | Data not available | Not explicitly found in searches. |

| Extinction Coefficient (ε) | ~45,000 cm⁻¹M⁻¹ at 410 nm | For the free dye. The DNA-bound form has a red-shifted absorption maximum around 435 nm.[4] |

Experimental Protocols

The following protocols provide a general framework for using this compound (PO-PRO™-1) for dead cell staining in fluorescence microscopy. These are starting points and may require optimization based on cell type and experimental conditions.

I. Preparation of Staining Solution

-

Stock Solution: this compound (PO-PRO™-1) is typically supplied as a 1 mM solution in DMSO.

-

Working Solution: On the day of the experiment, prepare a working solution by diluting the stock solution in a buffered saline solution (e.g., PBS) or cell culture medium to a final concentration of 1-5 µM.

II. Staining Protocol for Adherent Cells

-

Cell Culture: Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

-

Induce Cell Death (if applicable): Treat cells with the desired cytotoxic agent or stimulus to induce cell death. Include appropriate positive and negative controls.

-

Staining:

-

Remove the cell culture medium.

-

Gently wash the cells once with PBS.

-

Add the prepared this compound working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Imaging:

-

After incubation, the cells can be imaged directly without a wash step. Alternatively, for reduced background, the staining solution can be replaced with fresh PBS or culture medium just before imaging.

-

Use a fluorescence microscope equipped with a filter set appropriate for the excitation and emission maxima of this compound (e.g., a DAPI filter set).

-

III. Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest suspension cells by centrifugation and wash once with PBS.

-

Resuspension: Resuspend the cell pellet in PBS or culture medium at a concentration of approximately 1 x 10⁶ cells/mL.[1]

-

Staining: Add the this compound working solution to the cell suspension. A final concentration of 2.5 µL of a 1 mM stock solution per 1 mL of cell suspension can be used as a starting point.[1]

-

Incubation: Incubate the cells for 15-30 minutes on ice or at room temperature, protected from light.[1]

-

Imaging:

-

Mount a small volume of the cell suspension on a microscope slide with a coverslip.

-

Image immediately using a fluorescence microscope with the appropriate filter set.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a cell viability assay using a cell-impermeant dye like this compound.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound is based on a straightforward logical relationship concerning cell membrane integrity, as depicted in the diagram below. There is no complex signaling pathway involved; rather, it is a direct physical process.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. This compound Homodimer (POPO™-1), 1 mM in DMSO - Biotium [biotium.com]

An In-depth Technical Guide to Oxazole Blue and its Homodimer, POPO™-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oxazole Blue (also known as PO-PRO™-1) and its homodimer, this compound homodimer (POPO™-1). Both are widely utilized fluorescent nucleic acid stains, primarily employed in the assessment of cell viability and apoptosis. Understanding their distinct characteristics is crucial for selecting the appropriate dye for specific research applications.

Core Differences and Physicochemical Properties

This compound is a monomeric cyanine dye, while POPO™-1 is a dimeric form, consisting of two this compound units joined by a flexible linker. This structural difference is the primary determinant of their varied binding affinities and applications. Both dyes are essentially non-fluorescent in aqueous solution and exhibit a significant increase in fluorescence quantum yield upon binding to nucleic acids. They are cell-impermeant, meaning they cannot cross the intact plasma membrane of live cells, making them excellent indicators of cell death or membrane permeabilization, a key event in late-stage apoptosis.

| Property | This compound (PO-PRO™-1) | This compound Homodimer (POPO™-1) |

| Structure | Monomeric Carbocyanine | Dimeric Carbocyanine |

| Molecular Weight | 579.26 g/mol | ~1170.54 g/mol [1] |

| Excitation Maximum (Bound to DNA) | ~434 nm[2] | ~433 nm[1][3] |

| Emission Maximum (Bound to DNA) | ~457 nm[2] | ~457 nm[1][3][4] |

| Binding Mechanism | Intercalation[5] | Bis-intercalation[6][7] |

| DNA Binding Affinity | High | Very High (orders of magnitude greater than the monomer)[5] |

| Cell Permeability | Impermeant | Impermeant[1] |

Mechanism of Action and Signaling Pathways

The utility of this compound and POPO™-1 in cell death studies is intrinsically linked to the physiological and biochemical changes that occur during apoptosis, particularly the loss of plasma membrane integrity. Apoptosis can be initiated through two primary signaling cascades: the extrinsic and intrinsic pathways.

The Extrinsic Pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

The Intrinsic Pathway is initiated by intracellular stress signals such as DNA damage or growth factor withdrawal. This results in the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, leading to the activation of initiator caspase-9.

Both pathways converge on the activation of executioner caspases (e.g., caspase-3), which orchestrate the dismantling of the cell. A key event in the execution phase is the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and, crucially for these dyes, increased membrane permeability. It is this loss of membrane integrity that allows this compound and POPO™-1 to enter the cell and bind to nucleic acids, producing a strong fluorescent signal.

Experimental Protocols

General Experimental Workflow

The general workflow for using this compound or POPO™-1 for cell viability analysis involves incubating the cell population with the dye, followed by analysis using fluorescence microscopy or flow cytometry.

Detailed Protocol for Dead Cell Staining with POPO™-1 using Fluorescence Microscopy

This protocol is adapted from general protocols for fluorescent staining of dead cells and is suitable for POPO™-1.

Materials:

-

POPO™-1, 1 mM solution in DMSO

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

Cell culture medium

-

Coverslips

-

Fluorescence microscope with appropriate filters for DAPI or blue fluorescence (Excitation/Emission ~433/457 nm)

Procedure:

-

Cell Preparation: Culture cells on coverslips to the desired confluency. For suspension cells, cytocentrifugation or adherence to coated coverslips may be necessary.

-

Induction of Cell Death (if applicable): Treat cells with the desired apoptotic or necrotic stimulus. Include a positive control (e.g., heat-shocked or ethanol-fixed cells) and a negative control (untreated cells).

-

Staining Solution Preparation: Prepare a fresh working solution of POPO™-1 in a buffered salt solution or culture medium. A final concentration in the range of 0.1 to 1.0 µM is generally effective, but optimal concentration should be determined empirically for the specific cell type and experimental conditions.

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the POPO™-1 staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells two to three times with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope. Dead cells will exhibit bright blue nuclear fluorescence, while live cells will show minimal to no fluorescence.

Detailed Protocol for Apoptosis Detection with PO-PRO™-1 using Flow Cytometry

This protocol is based on the Thermo Fisher Scientific Membrane Permeability/Dead Cell Apoptosis Kit with PO-PRO™-1 and 7-AAD.[8]

Materials:

-

PO-PRO™-1, 1 mM solution in DMSO

-

7-Aminoactinomycin D (7-AAD) stock solution (optional, for distinguishing apoptotic from necrotic cells)

-

Phosphate-buffered saline (PBS), cold

-

Flow cytometer with 405 nm (violet) and 488 nm (blue) laser lines

Procedure:

-

Cell Preparation: Induce apoptosis in the experimental cell population. Prepare a negative control of untreated cells.

-

Harvesting: Harvest the cells and wash them in cold PBS. Adjust the cell density to approximately 1 x 10^6 cells/mL in PBS.

-

Staining: To 1 mL of the cell suspension, add 2.5 µL of PO-PRO™-1 stock solution. If using 7-AAD, add 1 µL of the stock solution.

-

Incubation: Incubate the cells on ice for 30 minutes, protected from light.

-

Analysis: Immediately after incubation, analyze the stained cells by flow cytometry. Use 405 nm excitation for PO-PRO™-1 (emission collected around 440 nm) and 488 nm excitation for 7-AAD (emission collected around 670 nm).

-

Data Interpretation:

-

Live cells: Low to no fluorescence.

-

Apoptotic cells: Bright violet fluorescence (PO-PRO™-1 positive).

-

Necrotic/Late Apoptotic cells: Bright violet and red fluorescence (PO-PRO™-1 and 7-AAD positive).

-

Applications in Research and Drug Development

-

Quantification of Cell Viability: Both dyes are extensively used to determine the percentage of dead cells in a population following treatment with cytotoxic compounds in drug screening assays.

-

Apoptosis Research: In conjunction with other apoptotic markers, these dyes can help to elucidate the kinetics and mechanisms of programmed cell death.

-

High-Content Screening: The robust signal and clear distinction between live and dead cells make these dyes suitable for automated high-content imaging and analysis.

-

Flow Cytometry: They are valuable tools for multiparametric analysis of cell populations, allowing for the simultaneous assessment of cell viability and other cellular markers.

Conclusion

This compound (PO-PRO™-1) and its homodimer, POPO™-1, are indispensable tools in the study of cell death. The choice between the monomer and the dimer depends on the specific requirements of the experiment. PO-PRO™-1 is a reliable stain for routine viability and apoptosis assessment. POPO™-1, with its significantly higher binding affinity due to its bis-intercalating nature, is particularly advantageous in applications requiring very high sensitivity or where the amount of available nucleic acid is limited. By understanding the fundamental differences in their structure and properties, researchers can effectively leverage these powerful fluorescent probes in their scientific endeavors.

References

- 1. This compound Homodimer (POPO™-1), 1 mM in DMSO - Biotium [biotium.com]

- 2. This compound (PO-PRO™-1), 1 mM in DMSO - Biotium [biotium.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Spectrum [POPO-1] | AAT Bioquest [aatbio.com]

- 5. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. [PDF] DNA-binding and fluorescence properties of the DNA bis-intercalating purple oxazole dimer POPO-1. | Semantic Scholar [semanticscholar.org]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. assets.fishersci.com [assets.fishersci.com]

Illuminating the Cellular World: A Technical Guide to Oxazole Derivatives in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse applications of oxazole derivatives as fluorescent probes for cellular imaging. The unique photophysical properties and versatile synthesis of the oxazole scaffold have positioned these compounds as powerful tools for visualizing subcellular structures and monitoring dynamic cellular processes. This document provides a comprehensive overview of their core applications, quantitative photophysical data, detailed experimental protocols, and visual representations of key mechanisms and workflows to facilitate their adoption in research and drug development.

Core Applications of Oxazole Derivatives in Cellular Imaging

Oxazole derivatives have emerged as a significant class of small organic fluorophores for a multitude of cellular imaging applications, primarily due to their favorable characteristics such as high fluorescence quantum yields, large Stokes shifts, and amenability to chemical modification.[1] These modifications allow for the targeted delivery of the fluorophore to specific subcellular compartments and the development of "smart" probes that respond to changes in their microenvironment.

Organelle-Specific Imaging

A primary application of oxazole derivatives is in the staining and visualization of specific cellular organelles. By incorporating specific targeting moieties into the oxazole scaffold, researchers can achieve selective accumulation in compartments such as mitochondria, lysosomes, and the cytoplasm.

-

Mitochondrial Staining: The negatively charged mitochondrial membrane potential facilitates the accumulation of lipophilic cationic probes.[2] By attaching a positively charged group to the oxazole fluorophore, selective mitochondrial staining can be achieved, enabling the study of mitochondrial morphology, distribution, and dynamics.[2]

-

Lysosomal Staining: The acidic environment of lysosomes (pH 4.5-5.0) provides a unique targeting opportunity. Oxazole derivatives functionalized with basic amine groups can become protonated within the lysosome, leading to their entrapment and accumulation.[2] Furthermore, some oxazole probes exhibit pH-dependent fluorescence, with enhanced emission in acidic environments, which improves the signal-to-noise ratio for lysosomal imaging.[2]

-

Cytoplasm Staining: Less specific modifications can result in oxazole derivatives that freely diffuse across the cell membrane and localize within the cytoplasm, providing a general cellular stain for morphological analysis.[2]

Probes for Detecting Enzyme Activity and Signaling Pathways

Beyond static organelle staining, "activatable" oxazole-based probes have been developed to monitor specific enzymatic activities, providing insights into cellular signaling pathways and disease states. These probes are typically designed with a recognition site for a specific enzyme that, upon cleavage, triggers a change in the fluorophore's photophysical properties, such as a "turn-on" fluorescence response.

-

Apoptosis Detection via Caspase Activity: Caspases are a family of proteases that play a critical role in the apoptotic signaling cascade. Oxazole-based quenched fluorescent activity-based probes (qABPs) have been designed to be selective for caspases, such as caspase-3.[3][4] These probes remain non-fluorescent until they covalently bind to and are activated by the target caspase, allowing for the real-time visualization of apoptosis in living cells.[3]

-

Cancer Biomarker Detection (β-galactosidase): β-galactosidase is a key biomarker for certain cancers, including ovarian cancer, where it is overexpressed.[5] Near-infrared (NIR) oxazole-based probes have been engineered with a β-d-galactopyranoside moiety that quenches the fluorophore's emission.[5][6] In the presence of β-galactosidase, this moiety is cleaved, releasing the highly fluorescent oxazole derivative and enabling the sensitive detection of tumor cells.[5]

Quantitative Photophysical Data of Oxazole-Based Probes

The selection of a fluorescent probe for a specific application is critically dependent on its photophysical properties. This section provides a summary of key quantitative data for a selection of oxazole derivatives to facilitate comparison and informed probe selection.

| Probe Name/Reference | Cellular Target/Application | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| PB3 [1] | General cellular labeling | 488 | 610 | 122 | 0.75 | 3.2 |

| 5a-mt [2] | Mitochondria | 380 | 510 | 130 | Not Reported | Not Reported |

| 5b-mt [2] | Mitochondria | 385 | 515 | 130 | Not Reported | Not Reported |

| 3a (pH 7.4) [2] | Lysosomes (pH-sensitive) | 375 | 490 | 115 | Not Reported | Not Reported |

| 3a (pH 4.5) [2] | Lysosomes (pH-sensitive) | 380 | 500 | 120 | Not Reported | Not Reported |

| DCMCA-βgal (before β-gal) [5] | β-galactosidase detection | 480 | - | - | Low | Not Reported |

| DCMCA-βgal (after β-gal) [5] | β-galactosidase detection | 650 | 680 | 30 | High | Not Reported |

| Caspase-3 qABP (quenched) [3] | Caspase-3 activity | Not Reported | - | - | Low | Not Reported |

| Caspase-3 qABP (activated) [3] | Caspase-3 activity | Not Reported | Emits fluorescence | - | High | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of oxazole derivatives in cellular imaging.

General Synthesis of Organelle-Targeting Oxazole Derivatives

The following is a general procedure for the synthesis of 2,4,5-trisubstituted oxazoles for organelle targeting, adapted from Adhikary et al. (2022).[2]

Materials:

-

Benzil or substituted benzil derivative (1 equiv.)

-

Amine derivative (containing the targeting moiety) (1 equiv.)

-

Iodine (30 mol%)

-

Potassium carbonate (3 equiv.)

-

Water

Procedure:

-

To a mixture of the benzil derivative (0.50 mmol, 1 equiv.) and the amine derivative (0.50 mmol, 1 equiv.) in water (3 ml) in an open-air flask, add iodine (0.15 mmol, 0.3 equiv.) and potassium carbonate (1.5 mmol, 3 equiv.).

-

Heat the reaction mixture at 60 °C with stirring for 8 hours.

-

Monitor the completion of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired oxazole derivative.

Cell Culture and Staining for Organelle Imaging

Materials:

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Oxazole-based fluorescent probe (e.g., 10 μM stock solution in DMSO)

-

Commercial organelle stain for co-localization (e.g., MitoTracker™ Green or LysoTracker™ Deep Red)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI

Procedure:

-

Culture MDA-MB-231 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

For co-localization studies, incubate the cells with the oxazole-based probe (e.g., 10 μM final concentration) and the commercial organelle stain at their recommended concentrations for 30-60 minutes at 37°C.

-

Wash the cells three times with PBS to remove excess probe.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the stained cells using a confocal microscope with the appropriate laser lines and emission filters for the oxazole probe, the commercial stain, and DAPI.

In Vitro Enzyme Activity Assay with an Activatable Probe

The following is a general protocol for measuring β-galactosidase activity using a fluorogenic oxazole-based probe.

Materials:

-

Oxazole-based β-galactosidase probe (e.g., DCMCA-βgal)

-

β-galactosidase enzyme solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a series of β-galactosidase dilutions in the assay buffer to create a standard curve.

-

Add a fixed concentration of the oxazole-based probe to each well of the 96-well plate.

-

Initiate the enzymatic reaction by adding the different concentrations of β-galactosidase to the wells. Include a negative control with no enzyme.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the activated probe using a fluorescence plate reader.

-

Plot the fluorescence intensity against the enzyme concentration to determine the linear range and limit of detection.

Cytotoxicity (MTT) Assay

Materials:

-

Cells (e.g., MDA-MB-231)

-

96-well plate

-

Oxazole derivative stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the oxazole derivative for 24-48 hours. Include an untreated control and a vehicle (DMSO) control.

-

After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the application of oxazole derivatives for cellular imaging.

Mechanism of an Enzyme-Activatable Oxazole Probe

Caption: Enzyme-mediated activation of a "turn-on" oxazole fluorescent probe.

Experimental Workflow for Cellular Imaging

Caption: A typical experimental workflow for cellular imaging with oxazole probes.

Simplified Apoptosis Signaling Pathway

Caption: Simplified signaling cascade of apoptosis showing caspase-3 activation.

Conclusion and Future Perspectives

Oxazole derivatives represent a versatile and powerful class of fluorescent probes for cellular imaging. Their tunable photophysical properties and amenability to synthetic modification have enabled the development of probes for a wide range of applications, from high-resolution organelle imaging to the real-time monitoring of enzymatic activity in living cells. The continued development of novel oxazole-based probes, particularly those with near-infrared emission and enhanced photostability, will undoubtedly further expand their utility in biomedical research and drug discovery. Future efforts will likely focus on the creation of multifunctional probes capable of simultaneously reporting on multiple cellular parameters and the development of probes for advanced imaging modalities such as super-resolution microscopy.

References

- 1. Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive fluorescent probe for β-galactosidase activity detection and application in ovarian tumor imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. Enzyme-activatable fluorescent probes for β-galactosidase: from design to biological applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxazole Blue: A Cell-Impermeant Dye for Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oxazole blue dyes, focusing on their application as reliable cell-impermeant stains for the identification and quantification of dead or membrane-compromised cells. We will delve into the core principles of their mechanism, present key quantitative data, and provide detailed experimental protocols for their use in common laboratory applications such as flow cytometry and fluorescence microscopy.

Core Principles: The Mechanism of this compound

This compound is a term that typically refers to two closely related, high-affinity carbocyanine nucleic acid stains: the monomeric PO-PRO™-1 and the dimeric POPO™-1 .[1][2] These dyes are fundamentally cell-impermeant, meaning they cannot cross the intact, healthy plasma membrane of a live cell. Their utility as viability probes hinges on this crucial property.

In healthy cells, the dye remains in the extracellular medium and is virtually non-fluorescent.[1] However, in late-stage apoptotic or necrotic cells, the plasma membrane loses its integrity, becoming permeable. This allows this compound dyes to enter the cell, where they intercalate with the nucleic acids (DNA and RNA).[3][4] Upon binding, their molecular structure undergoes a conformational change that results in a dramatic increase in fluorescence quantum yield, emitting a bright blue signal.[3] The fluorescence enhancement upon binding to nucleic acids can be over 500-fold.

The monomer, PO-PRO™-1, is sometimes used to identify early apoptotic cells, as the membrane can become selectively permeable to it before complete rupture.[5] For a more definitive separation of apoptotic and necrotic populations, it is often used in conjunction with a second, less permeable dye like 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).[5] In this scenario, live cells show minimal fluorescence, early apoptotic cells fluoresce blue (stained with this compound), and late apoptotic/necrotic cells fluoresce both blue and red (stained with both dyes).[5]

Visualizing the Mechanism of Action

The following diagram illustrates the selective staining process based on cell membrane integrity.

Physicochemical and Spectral Properties

The selection of appropriate laser lines and emission filters is critical for successful experiments. The tables below summarize the key quantitative properties of the monomeric and dimeric forms of this compound.

Table 1: this compound (PO-PRO™-1) Properties

| Property | Value | Reference(s) |

| Synonym | PO-PRO™-1 Iodide | [2] |

| Dye Type | Monomeric Carbocyanine | [2] |

| Molecular Formula | C₂₀H₂₇I₂N₃O | [2] |

| Molecular Weight | 579 g/mol | [2] |

| Excitation Max (with DNA) | ~434 nm | [6][7] |

| Emission Max (with DNA) | ~457 nm | [6][7] |

| Cell Permeability | Impermeant | [2] |

| Common Application | Dead/Apoptotic Cell Stain | [7] |

Table 2: this compound Homodimer (POPO™-1) Properties

| Property | Value | Reference(s) |

| Synonym | POPO™-1 Iodide | [1] |

| Dye Type | Dimeric Carbocyanine | [1] |

| Molecular Formula | C₄₁H₅₄I₄N₆O₂ | [1] |

| Molecular Weight | 1170 g/mol | [1] |

| Excitation Max (with DNA) | ~433 nm | [1][8] |

| Emission Max (with DNA) | ~457 nm | [1][8] |

| Cell Permeability | Impermeant | [1] |

| Common Application | Dead Cell Stain | [8] |

Applications in Research and Drug Development

This compound dyes are versatile tools for assessing cell viability and cytotoxicity, making them valuable in numerous research and development contexts.

-

Cytotoxicity Assays: In drug discovery, these dyes are used to screen compounds for cytotoxic effects. An increase in blue fluorescence in a cell population after treatment indicates compound-induced cell death.

-

Flow Cytometry: this compound is ideal for high-throughput analysis of cell viability. It allows for the rapid quantification of dead cells within a heterogeneous population and can be multiplexed with other fluorescent markers (e.g., antibodies for immunophenotyping) to identify specific dead cell subsets.[9]

-

Fluorescence Microscopy: Provides direct visualization of dead cells within a culture or tissue sample, offering spatial information about cell death patterns.[8]

-

Monitoring Cell Culture Health: Routine use can help in monitoring the health and viability of cell cultures over time, ensuring the quality of cells used in downstream experiments.[1]

Experimental Protocols

The following protocols provide a general framework for using this compound dyes. Optimization may be required depending on the cell type and experimental conditions.

General Reagent Preparation

-

Stock Solution: this compound dyes are typically supplied as a 1 mM stock solution in DMSO.[1][2]

-

Storage: Store the stock solution at -20°C, protected from light. The DMSO solution is stable to multiple freeze-thaw cycles.[5]

-

Handling: As these dyes bind to nucleic acids, they should be treated as potential mutagens. Always use appropriate personal protective equipment (PPE), and handle with caution as DMSO can facilitate the entry of organic molecules into tissues.

Protocol for Dead Cell Staining in Flow Cytometry (using PO-PRO™-1)

This protocol is adapted for identifying dead cells in a suspension culture.

-

Cell Preparation:

-

Harvest cells and perform any experimental treatments (e.g., drug incubation).

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes.

-

Discard the supernatant and wash the cells once with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in cold PBS to a concentration of approximately 1 x 10⁶ cells/mL. Keep cells on ice.[5]

-

-

Staining:

-

Aliquot 1 mL of the cell suspension into a flow cytometry tube.

-

This step is for co-staining to distinguish apoptosis from necrosis. For a simple dead cell stain, omit the 7-AAD. Add 2.5 µL of the 1 mM PO-PRO™-1 stock solution.[5] If desired, add a second viability dye like 7-AAD (e.g., 1 µL of stock solution).[5]

-

Gently vortex the tube to mix.

-

Incubate the cells on ice for 15 to 30 minutes, protected from light.[5]

-

-

Analysis:

-

Analyze the samples immediately by flow cytometry without washing. The dye must remain in the buffer during acquisition.

-

Use a violet laser (~405 nm) for excitation.

-

Collect the blue fluorescence signal using a bandpass filter appropriate for the ~457 nm emission (e.g., a 450/50 nm filter).[9]

-

Gate on the cell population using forward and side scatter, then visualize the blue fluorescence to quantify the percentage of dead cells.

-

Visualizing the Experimental Workflow

The diagram below outlines the typical workflow for a cell viability assay using this compound and flow cytometry.

Conclusion

This compound dyes, including PO-PRO™-1 and POPO™-1, are highly effective and straightforward tools for the identification of non-viable cells. Their cell-impermeant nature and strong fluorescence upon binding to nucleic acids provide a clear and reliable signal for cells that have lost membrane integrity. With robust performance in key applications like flow cytometry and fluorescence microscopy, this compound serves as an indispensable reagent for cytotoxicity studies, drug development, and routine cell culture monitoring. Proper understanding of its mechanism and adherence to established protocols will ensure accurate and reproducible cell viability data.

References

- 1. This compound Homodimer (POPO™-1), 1 mM in DMSO - Biotium [biotium.com]

- 2. This compound (PO-PRO™-1), 1 mM in DMSO - Biotium [biotium.com]

- 3. Cell Viability & Apoptosis - Biotium [biotium.com]

- 4. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Spectrum [PO-PRO-1] | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. DiPO™-1 [equivalent to POPO®-1] *1 mM DMSO Solution* | AAT Bioquest [aatbio.com]

The Rise of Oxazole-Based Fluorophores: A Technical Guide to Their Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

The field of fluorescence microscopy and in vivo imaging has seen a surge in the development of novel fluorophores with tailored properties. Among these, oxazole-based compounds have emerged as a versatile and promising class of fluorophores. Their unique photophysical characteristics, including significant Stokes shifts and sensitivity to the cellular microenvironment, make them ideal candidates for a range of applications, from fundamental biological research to drug discovery and diagnostics.[1][2][3] This technical guide provides an in-depth exploration of the photophysical properties of novel oxazole-based fluorophores, detailing experimental protocols and presenting key data for comparative analysis.

Core Photophysical Properties of Novel Oxazole-Based Fluorophores

The performance of a fluorophore is defined by a set of key photophysical parameters. Understanding these properties is crucial for selecting the appropriate probe for a specific application. Recent research has focused on synthesizing new oxazole derivatives with enhanced brightness, photostability, and environmental sensitivity.[1][4] A summary of the photophysical data for a selection of recently developed oxazole-based fluorophores is presented in Table 1.

| Compound/Dye | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Conditions | Reference |

| Diaryloxazole 7a | ~350-400 | ~400-465 | ~50-115 | Not Reported | Not Reported | Various Solvents | [1] |

| 2-Styryloxazole 12a | ~350-400 | ~450 | ~50-100 | Not Reported | Not Reported | Various Solvents | [1] |

| 2-Alkynyloxazole 15a | ~350-400 | ~410 | ~10-60 | Not Reported | Not Reported | Various Solvents | [1] |

| Oxazole Derivative 5a | Not Reported | ~450-550 (pH sensitive) | Not Reported | Not Reported | Not Reported | Varying pH | [2] |

| Oxazole Derivative 5b | Not Reported | ~450-550 (pH sensitive) | Not Reported | Not Reported | Not Reported | Varying pH | [2] |

| Oxazole Derivative 5c | Not Reported | ~450-550 (pH sensitive) | Not Reported | Not Reported | Not Reported | Varying pH | [2] |

| Oxazole Dye 18 | ~400-450 | ~525-625 | ~125-208 | Not Reported | Not Reported | Toluene, THF, DCM, ACN, DMSO | [1] |

| Oxazole Dye 20 | ~400-450 | ~525-625 | ~125-208 | Not Reported | Not Reported | Toluene, THF, DCM, ACN, DMSO | [1] |

Table 1. Photophysical Properties of Selected Novel Oxazole-Based Fluorophores. This table summarizes the key photophysical data for a range of recently synthesized oxazole derivatives. The data highlights the broad spectral range and significant Stokes shifts achievable with this class of fluorophores. Note that quantum yield and molar extinction coefficient data are not always reported and can vary significantly with the solvent.

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of fluorophores is essential for their effective application. The following are detailed methodologies for key experiments.

UV-Visible Absorption and Fluorescence Spectroscopy

This is the foundational experiment to determine the excitation and emission spectra of a fluorophore.

-

Objective: To determine the wavelength of maximum absorption (λ_ex) and emission (λ_em), and the Stokes shift.

-

Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Procedure:

-

Prepare a dilute solution of the oxazole-based fluorophore in a suitable solvent (e.g., ethanol, DMSO, or a buffer solution). A typical concentration is in the micromolar range (1-10 µM).[1]

-

Record the absorption spectrum using the UV-Visible spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). The peak of the lowest energy absorption band corresponds to λ_ex.

-

Using the spectrofluorometer, excite the sample at its λ_ex.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength. The peak of this spectrum is the λ_em.

-

The Stokes shift is calculated as the difference between λ_em and λ_ex.

-

-

Considerations: The choice of solvent is critical as it can influence the spectral properties (solvatochromism).[2][5] It is advisable to test a range of solvents with varying polarities.

Determination of Fluorescence Quantum Yield (Φ_F)

The quantum yield is a measure of the efficiency of the fluorescence process.

-

Objective: To quantify the ratio of photons emitted to photons absorbed.

-

Methodology: The relative method, using a well-characterized standard with a known quantum yield, is most common.[6]

-

Procedure:

-

Select a standard fluorophore with an absorption and emission profile that overlaps with the oxazole derivative being tested (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Instrumentation: UV-Visible spectrophotometer and a spectrofluorometer.

Measurement of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.

-

Objective: To determine the decay kinetics of the excited state.

-

Methodology: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique. Fluorescence Correlation Spectroscopy (FCS) can also be employed.[7][8]

-

Procedure (TCSPC):

-

A pulsed light source (e.g., a laser diode or a picosecond laser) excites the sample.

-

A sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode) detects the emitted single photons.

-

The time difference between the excitation pulse and the arrival of the photon is measured and recorded.

-

This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

-

-

Instrumentation: A TCSPC system, including a pulsed light source, a sample holder, a monochromator, a sensitive detector, and timing electronics.

Visualizing Workflows and Pathways

The development and application of novel fluorophores involve a multi-step process. The following diagram illustrates a typical workflow from the synthesis of an oxazole-based fluorophore to its use in cellular imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and photophysical properties of novel azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. mbexc.de [mbexc.de]

- 8. arxiv.org [arxiv.org]

An In-depth Technical Guide to Oxazole Blue for Assessing Cell Viability and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Oxazole Blue" reagents for the assessment of cell viability and cytotoxicity. It is critical to note that the term "this compound" is colloquially used to refer to two distinct types of fluorescent dyes with different mechanisms of action. This guide will delineate these two types, providing detailed methodologies and data for their application in cellular analysis. The primary focus will be on the widely used resazurin-based metabolic assay, often marketed under trade names such as AlamarBlue™, with a separate section detailing the use of this compound (PO-PRO™-1) as a nucleic acid stain for identifying dead and apoptotic cells.

Section 1: The Resazurin-Based "this compound" Assay for Metabolic Viability

The most common application referred to as an "this compound" assay in cell viability studies is the use of resazurin. This fluorometric assay provides a quantitative measure of the metabolic activity of a cell population, which is a key indicator of cell viability and proliferation.

Mechanism of Action

Resazurin, a blue and weakly fluorescent phenoxazine dye, is cell-permeable. In viable, metabolically active cells, intracellular reductases, primarily located in the mitochondria, reduce resazurin to the highly fluorescent pink compound, resorufin.[1][2] This conversion is proportional to the number of viable cells.[3] The resulting fluorescence can be easily quantified using a microplate reader. Non-viable cells lose their metabolic capacity and are unable to reduce resazurin, thus producing no fluorescent signal.[4]

Figure 1. Mechanism of resazurin reduction in viable cells.

Data Presentation: Quantitative Comparison of Viability Assays

The resazurin-based assay offers several advantages over traditional tetrazolium-based colorimetric assays like MTT, including higher sensitivity, a wider dynamic range, and a simpler, homogeneous protocol that does not require cell lysis.[5][6]

| Parameter | Resazurin-Based Assay (AlamarBlue™) | MTT Assay |

| Z'-Factor | 0.69 (Colorimetric)[7], >0.7[8], 0.77 (Fluorometric)[7] | Generally lower than resazurin-based assays |

| IC50 Correlation with MTT | High (R² = 0.97 for IC50, R² = 0.95 for IC30)[9] | - |

| Sensitivity | Generally more sensitive, especially at low cell densities.[9][10] | Less sensitive, particularly for some compounds.[10] |

| Protocol Steps | Add-and-read, no cell lysis required.[3] | Requires solubilization of formazan crystals.[6] |

| Endpoint | Kinetic or endpoint measurements possible.[3] | Endpoint measurement only. |

Experimental Protocol: Resazurin-Based Cell Viability Assay

This protocol provides a general guideline for a 96-well plate format. Optimization of cell seeding density and incubation times is recommended for specific cell lines and experimental conditions.

Materials:

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)[7]

-

Cells in culture

-

96-well, opaque-walled microplates

-

Test compounds and vehicle controls

-

Phosphate-buffered saline (PBS)

-

Microplate reader with fluorescence and/or absorbance capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.[7] Include wells with media only for background control.

-

Compound Treatment: Add test compounds at various concentrations to the designated wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Reagent Addition: Add 10-20 µL of the resazurin solution to each well, resulting in a final concentration of approximately 10% of the total volume.[7][8]

-

Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[7] The optimal incubation time should be determined empirically for each cell line and cell density.

-

Measurement:

-

Data Analysis:

-

Subtract the average background fluorescence/absorbance from all experimental wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Figure 2. Experimental workflow for the resazurin-based assay.

Section 2: this compound (PO-PRO™-1) as a Nucleic Acid Stain for Dead/Apoptotic Cells

The second type of dye referred to as "this compound" is a carbocyanine monomeric nucleic acid stain, with PO-PRO™-1 being a common example.[12] This dye is cell-impermeant and specifically enters cells with compromised plasma membranes, a hallmark of late apoptosis and necrosis.

Mechanism of Action

PO-PRO™-1 is essentially non-fluorescent in solution but exhibits a strong blue fluorescence upon binding to nucleic acids (DNA and RNA) inside the cell.[12] Live cells with intact plasma membranes exclude the dye. In contrast, cells in the later stages of apoptosis or necrotic cells have permeable membranes, allowing the dye to enter and stain the nucleus, resulting in bright blue fluorescence.[13] This dye is often used in multiplex assays, for example with 7-aminoactinomycin D (7-AAD), to further distinguish between apoptotic and necrotic cell populations.[13]

Figure 3. Logical relationship of cell states identified by membrane permeability.

Data Presentation: Spectroscopic Properties

| Dye | Excitation (max) | Emission (max) | Application |

| This compound (PO-PRO™-1) | 434 nm | 456 nm | Stains dead and late apoptotic cells.[13] |

| 7-AAD (for dual staining) | 546 nm | 647 nm | Stains dead cells.[13] |

Experimental Protocol: Dead Cell Staining with this compound (PO-PRO™-1) for Flow Cytometry

This protocol is adapted for flow cytometry applications and may require optimization for different cell types.

Materials:

-

PO-PRO™-1 stock solution (e.g., 1 mM in DMSO)

-

7-AAD stock solution (optional, for dual staining)

-

Cell suspension (treated and untreated controls)

-

Cold phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis or cytotoxicity in your cell population using the desired method. Prepare a negative control of untreated cells.

-

Harvest and Wash: Harvest the cells and wash them with cold PBS. Resuspend the cells at a concentration of approximately 1 x 10⁶ cells/mL in cold PBS.[13]

-

Staining:

-

For single staining, add PO-PRO™-1 to the cell suspension at a final concentration of 1 µM.

-

For dual staining with 7-AAD, add both dyes to the cell suspension.[13]

-

-

Incubation: Incubate the cells on ice for 15-30 minutes, protected from light.[13]

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

-

Excite PO-PRO™-1 with a violet laser (e.g., 405 nm) and detect emission at approximately 456 nm.

-

If using 7-AAD, excite with a blue laser (e.g., 488 nm) and detect emission at approximately 647 nm.

-

-

Data Interpretation:

-

Live cells: Low to no fluorescence.

-

Apoptotic cells: Blue fluorescence (PO-PRO™-1 positive).

-

Dead/Necrotic cells: Blue and red fluorescence (PO-PRO™-1 and 7-AAD positive).[13]

-

Conclusion

The term "this compound" can be ambiguous. For quantitative assessment of cell viability and cytotoxicity through metabolic activity, the resazurin-based assay is the industry standard, offering a sensitive, reliable, and high-throughput compatible method. For the specific identification of dead and apoptotic cells based on membrane integrity, particularly in flow cytometry applications, this compound (PO-PRO™-1) serves as a valuable tool. A clear understanding of the underlying principles of these two distinct "this compound" reagents is crucial for their appropriate application and the accurate interpretation of experimental results in drug discovery and cell biology research.

References

- 1. bohrium.com [bohrium.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. tribioscience.com [tribioscience.com]

- 5. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thermofisher.com [thermofisher.com]

- 7. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of alamar blue and MTT assays for high through-put screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Notes: Oxazole Blue Staining for Dead Cell Discrimination in Flow Cytometry

Introduction

Principle of Action:

Live cells possess an intact plasma membrane that acts as a barrier, preventing the entry of Oxazole Blue. In contrast, dead or dying cells lose their membrane integrity, allowing the dye to enter the cell and bind to nuclear DNA. This binding event results in a greater than 500-fold enhancement of fluorescence, producing a bright blue signal that can be readily detected by flow cytometry.[1] This clear distinction between the dimly fluorescent live cell population and the brightly stained dead cell population enables straightforward gating and analysis.

Spectral Properties

This compound and similar dyes are optimally excited by a violet laser (405 nm) and exhibit a fluorescence emission maximum at approximately 457-480 nm.[1][5][6] This makes them compatible with multicolor flow cytometry panels, as their emission has minimal overlap with many common fluorochromes excited by other lasers (e.g., blue 488 nm or red 633 nm lasers).[1]

| Property | Value | Reference |

| Dye Name | This compound (PO-PRO™-1) / SYTOX™ Blue | [2] |

| Excitation (Max) | ~434-444 nm | [1][6] |

| Emission (Max) | ~457-480 nm | [1][6] |

| Recommended Laser | Violet (405 nm) | [1][5] |

| Recommended Filter | 450/50 BP or similar | [5][6] |

| Fluorescence Enhancement | >500-fold upon DNA binding | [1] |

Staining Protocol for Flow Cytometry

This protocol provides a general guideline for staining mammalian cells with an this compound-type viability dye. Optimal conditions, particularly dye concentration, may vary depending on the cell type and experimental setup.

Materials Required:

-

This compound or SYTOX™ Blue dye (typically supplied as a 1 mM solution in DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBSS)

-

Cell suspension to be analyzed

-

Flow cytometer equipped with a 405 nm violet laser

Experimental Protocol:

-

Cell Preparation:

-

Harvest cells and wash once with 1X PBS or another appropriate buffer.

-

Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in your chosen buffer to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

-

-

Staining:

-

Aliquot 100 µL to 1 mL of the cell suspension into flow cytometry tubes.

-

Add the this compound/SYTOX™ Blue dye to a final concentration of 1 µM. For a 1 mM stock solution, this is a 1:1000 dilution (e.g., add 1 µL of dye to 1 mL of cell suspension).[1] A titration experiment (e.g., 0.5 µM to 5 µM) is recommended to determine the optimal concentration for your specific cell type.

-

Gently vortex or mix the cell suspension.

-

Incubate for 5 to 15 minutes at room temperature, protected from light.[1]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on the flow cytometer without washing the cells. The dye must remain in the suspension during analysis.[4]

-

Excite the dye using the 405 nm violet laser.

-

Collect the emission signal using a bandpass filter appropriate for blue fluorescence, typically around 450/50 nm.

-

Gate on the cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris.

-

Visualize the this compound fluorescence on a histogram or a dot plot (e.g., FSC vs. This compound fluorescence) to distinguish between live (low fluorescence) and dead (high fluorescence) cell populations.

-

Data Presentation and Interpretation

The primary output is a clear separation of two populations based on fluorescence intensity.

| Population | Expected Fluorescence Intensity | Interpretation |

| Live Cells | Low / Negative | Intact plasma membrane, dye excluded. |

| Dead Cells | High / Bright Positive | Compromised plasma membrane, dye enters and binds to DNA. |

This allows for the creation of a gate around the live cell population, which can then be used for further analysis of other markers in a multicolor experiment, ensuring that dead cells are excluded from the final results.

Diagrams

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. This compound (PO-PRO™-1), 1 mM in DMSO - Biotium [biotium.com]

- 3. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]

- 4. flowcytometry-embl.de [flowcytometry-embl.de]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. FluoroFinder [app.fluorofinder.com]

Application Notes and Protocols for PO-PRO™-1 in Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

PO-PRO™-1 is a high-affinity, blue-fluorescent carbocyanine monomeric nucleic acid stain.[1] It is a valuable tool in cell biology and drug development for identifying and quantifying dead or membrane-compromised cells within a population. As a cell-impermeant dye, PO-PRO™-1 can only enter cells with compromised plasma membranes, a hallmark of late-stage apoptosis or necrosis.[1] Upon binding to double-stranded DNA, its fluorescence emission increases significantly, allowing for clear discrimination between live and dead cells.[1] These application notes provide a detailed guide for the use of PO-PRO™-1 as a nuclear counterstain in immunofluorescence (IF) microscopy, enabling the simultaneous visualization of specific protein targets and the assessment of cell viability.

Mechanism of Action

The underlying principle of PO-PRO™-1 as a viability stain lies in the integrity of the cell membrane. Healthy, live cells possess an intact plasma membrane that effectively excludes the dye. In contrast, cells undergoing apoptosis or necrosis lose their membrane integrity, allowing PO-PRO™-1 to enter the cytoplasm and subsequently the nucleus. Once inside, the dye intercalates with double-stranded DNA, leading to a substantial enhancement of its fluorescence. This mechanism allows for the specific labeling of dead cells with a bright blue fluorescence, while live cells remain non-fluorescent.

Mechanism of PO-PRO™-1 cell viability staining.

Data Presentation

The following table summarizes the key quantitative parameters for PO-PRO™-1.

| Parameter | Value | Reference |

| Excitation Maximum (with DNA) | ~434 nm | [1] |

| Emission Maximum (with DNA) | ~457 nm | [1] |

| Stock Solution Concentration | 1 mM in DMSO | [1] |

| Recommended Working Concentration (Flow Cytometry) | 2.5 µM | |

| Recommended Working Concentration (Microscopy) | 1 - 10 µM (Optimization recommended) | |

| Incubation Time | 15 - 30 minutes | |

| Storage | ≤–20°C, protect from light |

Experimental Protocols

This section provides a detailed protocol for using PO-PRO™-1 as a dead cell counterstain in immunofluorescence experiments with cultured adherent cells.

Materials

-

PO-PRO™-1, 1 mM in DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

-

Primary Antibody (specific to the target of interest)

-

Fluorophore-conjugated Secondary Antibody

-

Antifade Mounting Medium

-

Glass coverslips and microscope slides

-

Humidified chamber

Protocol

The following workflow outlines the key steps for immunofluorescence staining incorporating PO-PRO™-1.

Immunofluorescence workflow with PO-PRO™-1 viability staining.

Step-by-Step Procedure

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-

PO-PRO™-1 Staining (Live Cells):

-

Prepare a fresh working solution of PO-PRO™-1 in an appropriate buffer (e.g., PBS or cell culture medium) at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Aspirate the cell culture medium and gently wash the cells once with warm PBS.

-

Add the PO-PRO™-1 working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Washing: Gently wash the cells two to three times with PBS to remove any unbound dye.

-

Fixation:

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Note: Methanol fixation is not recommended as it will permeabilize the cells, potentially leading to non-specific staining with PO-PRO™-1.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets):

-

If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

-

Note: This step is not necessary for cell surface antigens.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.

-

-

Final Washes:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Mounting:

-

Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the secondary antibody fluorophore and for PO-PRO™-1 (e.g., a DAPI filter set).

-

Considerations and Optimization

-

Working Concentration: The optimal working concentration of PO-PRO™-1 for microscopy may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal concentration that provides bright staining of dead cells with minimal background in live cells.

-

Fixation: While PO-PRO™-1 is designed as a viability dye for live cells, it can also stain the nuclei of fixed and permeabilized cells. If the primary goal is to assess viability at the time of fixation, it is crucial to apply PO-PRO™-1 before the fixation and permeabilization steps.

-

Controls: Always include appropriate controls in your experiment, such as:

-

An unstained cell sample to assess autofluorescence.

-

A sample stained only with the secondary antibody to check for non-specific binding.

-

A sample of cells known to be dead (e.g., treated with ethanol) to serve as a positive control for PO-PRO™-1 staining.

-

-

Photostability: As with all fluorescent dyes, minimize the exposure of PO-PRO™-1 to light to prevent photobleaching. Conduct all staining and washing steps in the dark or under dim lighting conditions.

References

Application Notes and Protocols for Optimizing Oxazole Blue Concentration in Fixed Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole blue, also known as PO-PRO™-1, is a fluorescent cyanine dye that serves as a high-affinity nucleic acid stain.[1] It is characterized by its cell-impermeant nature, making it an effective tool for identifying and staining dead or fixed cells where the plasma membrane integrity is compromised.[1][2] In its unbound state, this compound is essentially non-fluorescent; however, upon binding to nucleic acids, it exhibits a strong blue fluorescence.[1] This property provides a high signal-to-noise ratio, which is advantageous for cellular imaging applications. The dye has an excitation maximum at approximately 434 nm and an emission maximum at around 457 nm.[3] This application note provides a detailed protocol for the use of this compound as a nuclear counterstain in fixed-cell imaging and outlines a systematic approach to optimize its concentration for achieving high-quality, reproducible results.

Principle of Staining

This compound functions as a nucleic acid intercalator. In fixed cells, the fixation process, often followed by permeabilization, creates pores in the cellular and nuclear membranes. This allows the otherwise membrane-impermeant this compound to enter the cell and bind to the nucleic acids within the nucleus and, to a lesser extent, the cytoplasm. The binding of this compound to DNA and RNA leads to a significant increase in its fluorescence quantum yield, resulting in bright blue staining of the nucleus.

Materials and Reagents

-

This compound (PO-PRO™-1), 1 mM in DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1% Triton™ X-100 in PBS

-

Bovine Serum Albumin (BSA)

-

Mounting medium

-

Glass slides and coverslips

-

Humidified chamber

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)

Experimental Protocols

Part 1: Cell Culture, Fixation, and Permeabilization

This protocol is designed for adherent cells cultured on glass coverslips.

-

Cell Seeding:

-

Culture cells of interest on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 60-80%).

-

-

Cell Fixation:

-

Carefully aspirate the culture medium.

-

Gently wash the cells twice with PBS.

-

Add freshly prepared 4% PFA in PBS to cover the cells.

-

Incubate for 15-20 minutes at room temperature.

-

Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

-

-

Cell Permeabilization:

-

Add 0.1% Triton™ X-100 in PBS to the fixed cells.

-

Incubate for 10-15 minutes at room temperature. This step is crucial for allowing this compound to access the nuclear DNA.

-

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

Part 2: Optimization of this compound Concentration

To determine the optimal concentration of this compound for your specific cell type and experimental conditions, it is recommended to test a range of concentrations.

-

Preparation of Staining Solutions:

-

Prepare a series of dilutions of the 1 mM this compound stock solution in PBS. It is advisable to test concentrations ranging from 0.1 µM to 5 µM. A suggested starting concentration, based on protocols for similar dyes and applications, is 1 µM.

-

-

Staining Procedure:

-

Add the different concentrations of this compound staining solution to the permeabilized cells on coverslips.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Aspirate the staining solution.

-

Wash the cells twice with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.

-

-

Mounting:

-

Carefully mount the coverslips onto glass slides using an appropriate mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging and Analysis:

-

Image the stained cells using a fluorescence microscope equipped with a filter set suitable for detecting blue fluorescence (e.g., excitation ~430 nm, emission ~460 nm).

-

Maintain consistent acquisition settings (e.g., exposure time, gain) across all samples to allow for accurate comparison of fluorescence intensity.

-